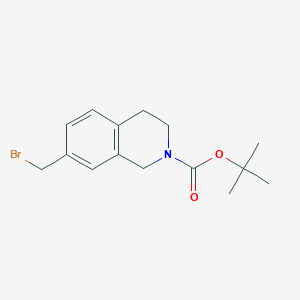
potassium 4-hydroxybut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a potassium salt of sorbic acid and is commonly employed as a preservative in food, cosmetics, and pharmaceuticals.
Vorbereitungsmethoden
Potassium 4-hydroxybut-2-enoate can be synthesized through the neutralization of sorbic acid with potassium hydroxide . The reaction involves dissolving sorbic acid in water and adding potassium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain the potassium salt. Industrial production methods often involve large-scale neutralization processes with stringent control over reaction conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
Potassium 4-hydroxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Under specific conditions, it can be reduced to form saturated compounds.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions vary based on the specific conditions and reagents employed .
Wissenschaftliche Forschungsanwendungen
Potassium 4-hydroxybut-2-enoate has diverse applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: Its antimicrobial properties make it useful in studies related to microbial inhibition and preservation.
Medicine: It is investigated for its potential therapeutic effects and as a preservative in pharmaceutical formulations.
Industry: Widely used as a preservative in food and cosmetic products to extend shelf life and prevent microbial growth.
Wirkmechanismus
The antimicrobial action of potassium 4-hydroxybut-2-enoate is primarily due to its ability to inhibit the growth of mold, yeast, and some bacteria. It disrupts the cell membrane of microorganisms, leading to cell death. The compound targets the cell membrane and interferes with the transport of essential nutrients and ions, ultimately inhibiting microbial growth.
Vergleich Mit ähnlichen Verbindungen
Potassium 4-hydroxybut-2-enoate is similar to other potassium salts of organic acids, such as potassium benzoate and potassium acetate. it is unique due to its specific antimicrobial properties and its effectiveness at a wide range of pH levels. Similar compounds include:
Potassium benzoate: Used as a preservative in acidic foods and beverages.
Potassium acetate: Used as a buffering agent and preservative in various applications.
This compound stands out due to its broad-spectrum antimicrobial activity and its stability under different environmental conditions .
Eigenschaften
CAS-Nummer |
1909358-83-3 |
|---|---|
Molekularformel |
C4H5KO3 |
Molekulargewicht |
140.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



